![molecular formula C18H19F2N5O2 B2989099 [3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 1006478-14-3](/img/structure/B2989099.png)

[3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

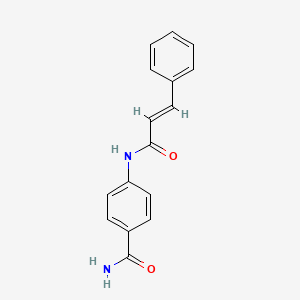

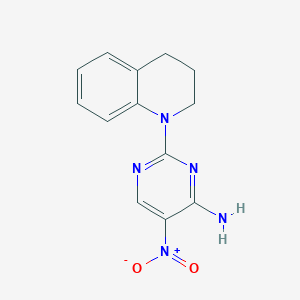

“[3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid” is a complex organic compound . The compound has a molecular formula of C16H15F2N5O2 and an average mass of 347.319 Da .

Synthesis Analysis

The synthesis of similar difluoromethyl compounds has been described in the literature . A common method involves a direct fluorination reaction with a fluorination gas comprising or consisting of elemental fluorine (F2), in a reactor which is resistant to elemental fluorine (F2) and hydrogen fluoride (HF) . The starting material is usually a difluoromethyl-pyrazole compound dissolved in an inert solvent .Aplicaciones Científicas De Investigación

Novel Synthesis Methods

Researchers have developed efficient synthesis methods for compounds structurally similar to [3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid. For instance, Ghaedi et al. (2015) described a novel and efficient synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid, showcasing the preparation of new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).

Advanced Functionalization Techniques

The development of scalable processes for similar insecticidal candidates indicates the importance of advanced functionalization techniques. Yang et al. (2019) evaluated [3 + 2] cyclization strategies to prepare a key intermediate, 3-(3-chloro-1H-pyrazol-1-yl)pyridine, for the insecticidal candidate tyclopyrazoflor, highlighting a selected route that provides ready access to crucial intermediates via cyclization, chlorination, and oxidation steps (Yang et al., 2019).

Catalytic Applications

The catalytic applications of related pyridinium salts for the synthesis of pyranopyrazole derivatives demonstrate the versatility of these compounds. Moosavi‐Zare et al. (2016) introduced a reusable catalyst for a green, simple, and efficient synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, showcasing the potential of these compounds in facilitating multicomponent condensation reactions under solvent-free conditions (Moosavi‐Zare et al., 2016).

Molecular Structure Analysis

Rodinovskaya et al. (2003) focused on the synthesis of 6-amino-4-aryl-5-cyano-3-(pyridin-2-ylthiomethyl)-2,4-dihydropyrano[2,3-c]pyrazoles and their hydrogenated analogs, establishing the molecular and crystal structure through X-ray diffraction analysis. This research underscores the importance of structural analysis in understanding the properties and potential applications of these compounds (Rodinovskaya et al., 2003).

Direcciones Futuras

Mecanismo De Acción

Mode of Action

It is known that the difluoromethyl group plays a crucial role in its activity . Difluoromethylation is a process that involves the addition of a difluoromethyl group to a molecule, which can significantly alter its properties and interactions with other molecules .

Biochemical Pathways

The process of difluoromethylation is known to be important in functionalizing diverse fluorine-containing heterocycles . These heterocycles are core moieties of various biologically and pharmacologically active ingredients .

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body . Understanding these properties is crucial for determining the bioavailability of the compound, which is the proportion of the drug that enters circulation and is able to have an active effect.

Propiedades

IUPAC Name |

2-[3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-5-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N5O2/c1-3-24-9(2)12(7-21-24)13-6-11(17(19)20)15-16(10-4-5-10)23-25(8-14(26)27)18(15)22-13/h6-7,10,17H,3-5,8H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIIHNCULPQRAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C2=NC3=C(C(=C2)C(F)F)C(=NN3CC(=O)O)C4CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2989016.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2989017.png)

![3-(4-fluoro-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2989018.png)

![2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B2989022.png)

![6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline](/img/structure/B2989028.png)

![N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2989035.png)

![N-[1-(4-fluorophenyl)propan-2-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2989036.png)

![2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2989038.png)